molecular formula C18H26N2O3S B2816287 2-(2-Methoxyphenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2309310-97-0

2-(2-Methoxyphenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No. B2816287
CAS RN: 2309310-97-0
M. Wt: 350.48
InChI Key: YKKALIBWFGBSTB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H26N2O3S and its molecular weight is 350.48. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyphenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformation and Synthesis

  • Three-Component Reaction Products : A study highlights the transformation products of diazepine ring-opening reactions, leading to substituted pyrroles. This suggests the compound's potential role in synthesizing complex heterocyclic structures L. Voskressensky et al., 2014.

  • Antiproliferative Activity : Investigations into 1-phenyl-2-(aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]-diazepin-2-ylidene)-ethanones reveal their antiproliferative activity in vitro against human cancer cell lines. This points towards the compound's utility in developing therapeutic agents H. Liszkiewicz, 2002.

  • Ring Contraction and Rearrangements : Synthesis based on thermal elimination and novel rearrangements of dihydrodiazepinones into pyrrole derivatives indicates a pathway for creating diverse heterocycles, relevant for pharmaceutical synthesis A. Fesenko & A. Shutalev, 2014.

  • Mechanism of Hydrolysis : The detailed mechanism of diazepam hydrolysis, resulting in various intermediate products, sheds light on the chemical behavior of diazepine-containing compounds in alkaline conditions, which could inform the synthesis and stability studies of related compounds Shen K. Yang, 1998.

Potential Applications

  • Antimicrobial Agents : Synthesis and evaluation of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions reveal potent antimicrobial activity. The introduction of electron-withdrawing or electron-donating groups significantly influences antimicrobial efficacy, suggesting the importance of structural modifications in enhancing biological activity Gajanan D. Kottapalle & A. Shinde, 2021.

  • Catalytic Applications : Encapsulation of molybdenum(VI) complexes with ligands in zeolite Y demonstrates efficient catalysis for oxidation reactions. This highlights the compound's potential role in catalytic processes, especially in the oxidation of primary alcohols and hydrocarbons, showcasing its utility in synthetic organic chemistry and industrial applications M. Ghorbanloo & Ali Maleki Alamooti, 2017.

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-22-16-5-2-3-6-17(16)23-13-18(21)20-9-4-8-19(10-11-20)15-7-12-24-14-15/h2-3,5-6,15H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKALIBWFGBSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one

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